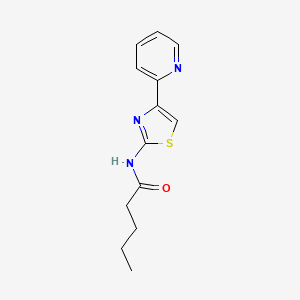

N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide” is a compound that has been studied for its potential applications in various fields. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound has been synthesized and evaluated for its potential as a corrosion inhibitor .

Synthesis Analysis

The synthesis of “N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide” involves a series of chemical reactions. The exact process can vary depending on the specific methods and starting materials used . Unfortunately, the exact synthesis process for this specific compound is not detailed in the available literature.Chemical Reactions Analysis

“N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide” has been studied for its reactivity in certain conditions. For instance, it has been evaluated as a corrosion inhibitor for mild steel in hydrochloric acid solutions . The compound was found to be an effective inhibitor, with the maximum inhibition efficiency reaching 96.06% at 0.2 mM concentration .Scientific Research Applications

Anticancer Drug Development

Compounds related to N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide have been identified as highly potent and selective inhibitors of CDK4/6, which are crucial for cell cycle regulation . These inhibitors can halt the proliferation of cancer cells, making them promising candidates for anticancer drug development. They have shown effectiveness in inhibiting tumor growth in preclinical models without significant toxicity .

Corrosion Inhibition

Derivatives of thiazol compounds have been evaluated as corrosion inhibitors for metals in acidic environments . Their application is particularly relevant in protecting industrial machinery and infrastructure from corrosive processes, which can lead to material degradation and failure.

Oligosaccharide Synthesis

Thiazol derivatives, including those related to N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide, have been used as bidentate ligands in oligosaccharide synthesis . This application is significant in the field of biochemistry, where complex sugars are synthesized for various research and therapeutic purposes.

Biological Activity Modulation

Thiazoles exhibit a wide range of biological activities and have been incorporated into molecules with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and neuroprotective properties . This versatility makes them valuable scaffolds in medicinal chemistry for developing new therapeutic agents.

Cell Cycle Regulation Studies

The inhibition of CDK4/6 by thiazol derivatives provides a tool for scientists to study cell cycle regulation . Understanding the mechanisms of cell cycle control is essential for developing treatments for diseases characterized by uncontrolled cell growth, such as cancer.

Antitumor and Cytotoxicity Research

Thiazole derivatives have been observed to possess antitumor and cytotoxic activities, making them useful in the search for new cancer treatments . Their ability to induce cell death in tumor cells is a critical area of research in oncology.

Mechanism of Action

Target of Action

The primary targets of N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide are Cyclin-Dependent Kinases (CDKs) , specifically CDK2, CDK4, and CDK6 . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to the halt of cell proliferation, making them attractive targets for cancer therapeutics .

Mode of Action

N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide interacts with its targets (CDK2, CDK4, and CDK6) through polar interactions , especially the electrostatic interactions of Lys33/35/43 and Asp145/158/163 . The nonpolar interaction with Ile10/12/19 is also critical for the differing potencies of the CDK2/4/6 inhibitors . This interaction leads to the inhibition of these kinases, thereby disrupting the cell cycle progression.

Biochemical Pathways

The inhibition of CDK2, CDK4, and CDK6 disrupts the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

It’s worth noting that the compound’s interaction with its targets involves both physisorption and chemisorption , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide’s action is the inhibition of cell proliferation due to the disruption of the cell cycle . This makes it a potential therapeutic agent for diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

The action of N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide can be influenced by various environmental factors. For instance, in a study where it was used as a corrosion inhibitor for mild steel in hydrochloric acid solutions, its effectiveness was found to be dependent on the concentration of the solution . .

properties

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-2-3-7-12(17)16-13-15-11(9-18-13)10-6-4-5-8-14-10/h4-6,8-9H,2-3,7H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEGFJQDTMEYKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC(=CS1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2945493.png)

![N-[cyano(2-methoxyphenyl)methyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B2945497.png)

![Methyl 4-(4-methylphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2945499.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2945503.png)

![1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2945506.png)

![4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945510.png)